molecular formula C11H13NO3 B13496676 3-(2-Acetamidoethyl)benzoic acid

3-(2-Acetamidoethyl)benzoic acid

Katalognummer: B13496676
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: NHAYGOREPDMQGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Acetamidoethyl)benzoic acid is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of a benzoic acid moiety substituted with an acetamidoethyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetamidoethyl)benzoic acid typically involves the acylation of 3-(2-aminoethyl)benzoic acid with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the generated acetic acid. The reaction can be represented as follows:

3-(2-aminoethyl)benzoic acid+acetic anhydride3-(2-Acetamidoethyl)benzoic acid+acetic acid\text{3-(2-aminoethyl)benzoic acid} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-(2-aminoethyl)benzoic acid+acetic anhydride→3-(2-Acetamidoethyl)benzoic acid+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Acetamidoethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) for amide reduction.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Aminoethylbenzoic acid.

    Substitution: Halogenated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Acetamidoethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Acetamidoethyl)benzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Aminoethyl)benzoic acid
  • 3-(2-Hydroxyethyl)benzoic acid
  • 3-(2-Methoxyethyl)benzoic acid

Uniqueness

3-(2-Acetamidoethyl)benzoic acid is unique due to the presence of both an acetamido group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

3-(2-acetamidoethyl)benzoic acid

InChI

InChI=1S/C11H13NO3/c1-8(13)12-6-5-9-3-2-4-10(7-9)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)

InChI-Schlüssel

NHAYGOREPDMQGH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCC1=CC(=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.